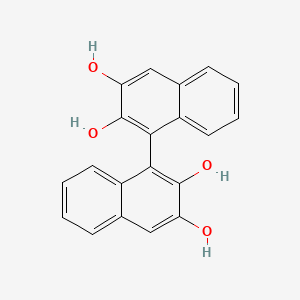![molecular formula C19H15N3O3S2 B1683695 (E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide CAS No. 149092-50-2](/img/structure/B1683695.png)
(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide
Overview
Description
AG 825, also known as Tyrphostin AG 825, is a selective and ATP-competitive inhibitor of the ErbB2 receptor. This compound is known for its ability to suppress tyrosine phosphorylation, with an IC50 value of 0.35 micromolar. AG 825 has demonstrated significant anti-cancer activity and is known to accelerate apoptosis in human neutrophils .
Mechanism of Action
Target of Action
Tyrphostin AG 825, also known as AG 825, is a selective inhibitor of ErbB2 . ErbB2, also known as HER2 (Human Epidermal growth factor Receptor 2), is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation .
Mode of Action
AG 825 acts as an ATP-competitive inhibitor, suppressing the tyrosine phosphorylation of ErbB2 . This inhibition leads to the down-regulation of ErbB2 signaling . The compound’s effects are dose and time-dependent .
Biochemical Pathways
The inhibition of ErbB2 signaling by AG 825 triggers an imbalance between extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase activation . This imbalance leads to p38-dependent apoptosis, a form of programmed cell death .
Result of Action
The primary result of AG 825’s action is the induction of apoptosis in cells, particularly in androgen-independent prostate cancer cells . This is significant as it suggests a potential therapeutic use for AG 825 in the treatment of certain types of cancer.
Action Environment
The action of AG 825 can be influenced by various environmental factors. For instance, the presence of ATP in the cellular environment can impact the effectiveness of AG 825 as it is an ATP-competitive inhibitor . Additionally, the compound’s effectiveness can vary depending on the specific cell type and its androgen-dependence
Preparation Methods
AG 825 is synthesized through a series of chemical reactions involving the introduction of various functional groups to a benzothiazole core. The synthetic route typically involves the following steps:
Formation of the benzothiazole core: This involves the reaction of 2-aminothiophenol with carbon disulfide and an alkyl halide to form the benzothiazole ring.
Introduction of the cyanoacetamide group: This step involves the reaction of the benzothiazole derivative with cyanoacetic acid or its ester in the presence of a base.
Formation of the final product:
Chemical Reactions Analysis
AG 825 undergoes several types of chemical reactions, including:
Oxidation: AG 825 can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of AG 825 can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: AG 825 can undergo substitution reactions where functional groups on the benzothiazole ring are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AG 825 has a wide range of scientific research applications, including:
Cancer Research: AG 825 is used extensively in cancer research due to its ability to inhibit the ErbB2 receptor, which is overexpressed in many types of cancer.
Neurotoxicity Studies:
Cell Signaling Studies: AG 825 is used to study cell signaling pathways involving the ErbB2 receptor and other related pathways.
Comparison with Similar Compounds
AG 825 is unique in its selective inhibition of the ErbB2 receptor. Similar compounds include:
Tyrphostin AG 879: Another inhibitor of the ErbB2 receptor, but with different selectivity and potency.
Tyrphostin AG 1478: An inhibitor of the epidermal growth factor receptor, which shares some structural similarities with AG 825 but targets a different receptor.
Aurintricarboxylic Acid: A non-specific inhibitor of tyrosine kinases, which has broader activity compared to AG 825.
AG 825’s specificity for the ErbB2 receptor and its potent anti-cancer activity make it a valuable tool in scientific research.
Properties
IUPAC Name |
3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-25-15-8-11(6-12(9-20)18(21)24)7-13(17(15)23)10-26-19-22-14-4-2-3-5-16(14)27-19/h2-8,23H,10H2,1H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDONFLNGBQLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017143 | |
| Record name | Tyrphostin AG 825 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149092-50-2 | |
| Record name | 3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149092-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrphostin AG 825 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)
![4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B1683616.png)
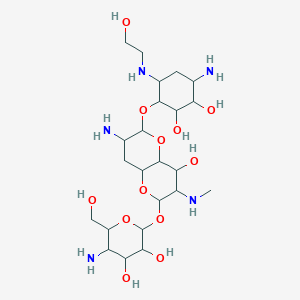
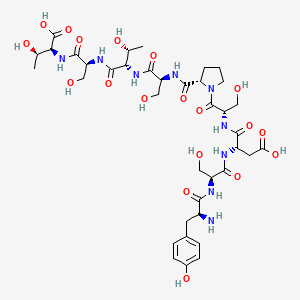

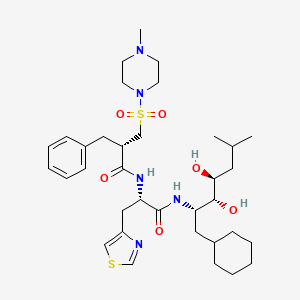

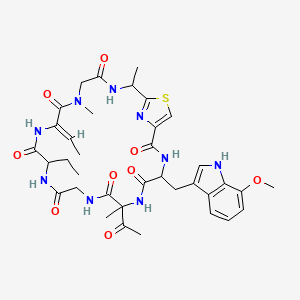
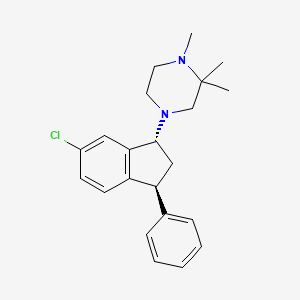

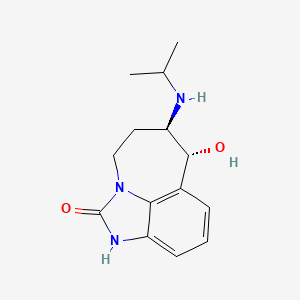
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1683633.png)
